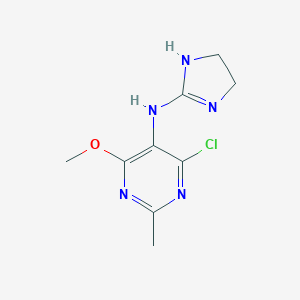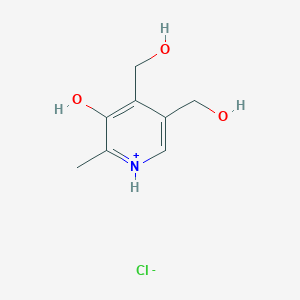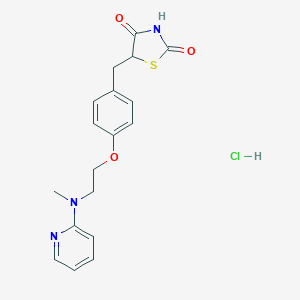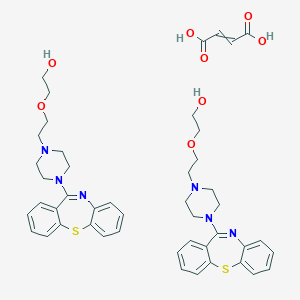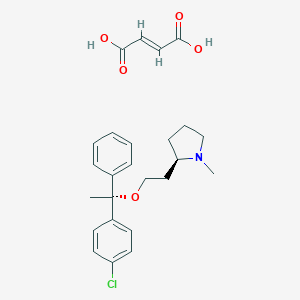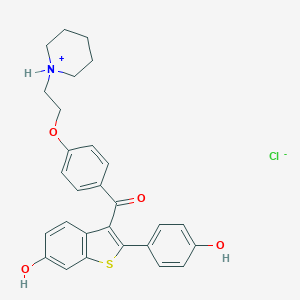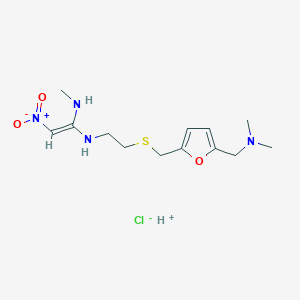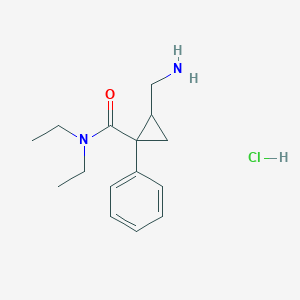
Zolmitriptan
Overview
Description
Zolmitriptan is a medication used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans . Zolmitriptan works in the brain to relieve the pain from migraine headaches . It is not used to prevent migraine headaches and is not used for cluster headaches .
Synthesis Analysis
The synthesis of zolmitriptan consists of three generally known reactions . It starts with the diazotation of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one of formula I with a nitrite in the environment of diluted hydrochloric acid . This is followed by the reduction of the resulting diazonium salt to the hydrochloride of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one of formula IV . Finally, its condensation with 4,4-diethoxy-N,N-dimethylbutylamine of formula II, which, in an acidic environment, according to Fischer, provides an indole skeleton—in this case zolmitriptan of formula III—in a mechanism analogous to the benzidine rearrangement .Chemical Reactions Analysis
Zolmitriptan undergoes extensive metabolism, during which its primary active metabolite is n-desmethy-zolmitriptan (DZP), leading to an increase in the in vivo effectiveness of ZP . DZP is another 5-HT 1B/1D receptor agonist. Its activity is 2∼6 times that of ZP and the plasma half-life is longer, so it can prolong the function of abirritation .Physical And Chemical Properties Analysis
Zolmitriptan has a molecular formula of C16H21N3O2 and a molecular weight of 287.36 . It is soluble in DMSO .Scientific Research Applications
Migraine Treatment
Zolmitriptan is a potent second-generation triptan that is commonly administered to alleviate migraine attacks . It works by constricting blood vessels in the brain to relieve migraine headaches.
Transdermal Delivery
Research has been conducted on the transdermal delivery of Zolmitriptan to enhance its bioavailability . This method could bypass the limitations of oral administration, such as massive hepatic first-pass metabolism and P-gp efflux transporters susceptibility .
Intranasal Delivery
Intranasal delivery of Zolmitriptan has been explored as an alternative approach to directly target brain delivery, enhancing its bioavailability and avoiding the first-pass effect . This method could provide rapid relief from migraine symptoms.
Formulation in Terpesomes
Zolmitriptan has been formulated in terpesomes, which are a type of drug delivery system . This method could improve the bioavailability of Zolmitriptan and enhance its brain targeting efficiency .
Formulation in Spanlastics
Spanlastics are surfactant-based elastic vesicular drug carrier systems. Zolmitriptan has been formulated in spanlastics for intranasal delivery . This could enhance the bioavailability of the drug and provide a faster onset of action .
Analytical Methods Development
Analytical methods have been developed for the estimation of Zolmitriptan in pharmaceutical formulations . These methods could ensure the quality and safety of Zolmitriptan products.
Development of Oral Fast Dissolving Films
Oral fast dissolving films of Zolmitriptan have been developed . These films could provide rapid drug release and improve patient compliance .
Bioavailability Enhancement
Various formulation strategies have been explored to enhance the bioavailability of Zolmitriptan . These include transdermal delivery, intranasal delivery, and formulation in terpesomes and spanlastics .
Mechanism of Action
Target of Action
Zolmitriptan is a member of the triptan class of drugs, which are 5-HT (1B/1D/1F) receptor agonists . These receptors, also known as 5-hydroxytryptamine receptors, are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They play a key role in the neurotransmission of serotonin, which is involved in various functions including the regulation of mood, appetite, and sleep.
Mode of Action
Zolmitriptan works by binding with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . This interaction with its targets leads to vasoconstriction of intracranial blood vessels and concurrently inhibits the release of proinflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
The primary biochemical pathway affected by Zolmitriptan is the serotonin (5-HT) pathway. By acting as an agonist at the 5-HT1B/1D receptors, Zolmitriptan can narrow blood vessels around the brain, stop pain signals from being sent to the brain, and block the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Pharmacokinetics
Zolmitriptan has an oral bioavailability of approximately 40% . It is metabolized in the liver, primarily by the CYP1A2 enzyme, to an active metabolite . The elimination half-life of Zolmitriptan is approximately 3 hours , and it is excreted via the kidneys (65%) and feces (35%) .
Result of Action
The molecular and cellular effects of Zolmitriptan’s action result in the relief of migraine symptoms. By causing vasoconstriction in the intracranial blood vessels and inhibiting the release of proinflammatory neuropeptides, Zolmitriptan can effectively alleviate the pain, nausea, and other symptoms associated with migraines .
Safety and Hazards
Zolmitriptan should not be used if you have uncontrolled high blood pressure, heart problems, certain heart rhythm disorders, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body . The most common adverse events with zolmitriptan therapy are asthenia, heaviness other than that of the chest or neck, dry mouth, nausea, dizziness, somnolence, paraesthesia, warm sensation, tightness, vasodilation and chest pain .
properties
IUPAC Name |
(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045933 | |
| Record name | Zolmitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e-01 g/L | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Migraines are complex physiological events characterized by unilateral throbbing headaches combined with photophobia and other aversions to sensory input. Migraine attacks are generally divided into phases: the premonitory phase, which typically involves irritability, fatigue, yawning, and stiff neck; the headache phase, which lasts for between four and 72 hours; and the postdrome phase, which lasts for up to a day following resolution of pain and whose symptoms are similar to those of the premonitory phase. In addition, neurological deficits, collectively termed migraine aura, may precede the headache phase. The underlying pathophysiology of migraines is a matter of active research but involves both neurological and vascular components. The head pain associated with migraine is thought to be a consequence of activation of the nociceptive nerves comprising the trigeminocervical complex (TCC). Terminals of nociceptive nerves that innervate the dura matter release vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in cranial vasodilation. Finally, when present, migraine aura appears to correlate with a transient wave(s) of cortical depolarization, termed cortical spreading depression (CSD). Triptans, including zolmitriptan, are proposed to act in three ways. The main mechanism is through modulation of nociceptive nerve signalling in the central nervous system through 5-HT1B/1D receptors throughout the TCC and associated areas of the brain. In addition, triptans can enhance vasoconstriction, both through direct 5-HT1B-mediated dilation of cranial blood vessels, as well as through 5-HT1D-mediated suppression of CGRP release. Although triptans are classically described solely in terms of their effects on 5-HT1B/1D receptors, they also act as 5-HT1F agonists as well. This 5-HT subtype is also found throughout the TCC, but is not present appreciably in cerebral vasculature; the significance of triptan-mediated 5-HT1F activation is currently not well described. Additionally, CSD that initiates in the ipsilateral parietal region may exert its effects in a manner that relies on 5-HT1B/1D receptor activation, suggesting that triptans may have some effect on CSD-mediated symptoms. | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
139264-17-8 | |
| Record name | Zolmitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolmitriptan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | zolmitriptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zolmitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zolmitriptan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLMITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [Zolmitriptan] is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D. [, ] These receptors are found in the trigeminovascular system, which plays a key role in migraine. [, ] By activating 5-HT1B receptors on cranial blood vessels, zolmitriptan induces vasoconstriction, counteracting the vasodilation associated with migraine. [, ] Additionally, its agonistic action on 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive peptides, further reducing inflammation and pain signaling. [, ]
A: [Zolmitriptan] exhibits both central and peripheral actions. [, ] While its vasoconstrictive and anti-inflammatory effects on cranial blood vessels are considered peripheral, it also crosses the blood-brain barrier. [, ] This allows it to access central 5-HT1B/1D receptors in the brainstem, particularly in the trigeminal nucleus caudalis, modulating central pain processing. [, ]
A: While the provided research papers do not explicitly state the molecular weight, they do provide the molecular formula for the zolmitriptan cation as C16H22N3O2(+). [] The neutral zolmitriptan molecule has the molecular formula C16H21N3O2. This information, along with the structures of its salt complexes with oxalate [] and camphorsulfonate [], allows for the calculation of the molecular weight.
A: While detailed computational modeling studies are not described in the provided abstracts, one study mentions the use of a "PKS program" for evaluating pharmacokinetic parameters. [] This suggests that computational tools are employed in analyzing and interpreting zolmitriptan's pharmacokinetic behavior.
A: Yes, [zolmitriptan] is available in various formulations, including oral tablets, orally disintegrating tablets, and nasal spray. [, , , , , ]
A: The [zolmitriptan] orally disintegrating tablet (ODT) was developed to provide a more convenient and patient-friendly option. [, , ] It rapidly dissolves on the tongue, eliminating the need for water and potentially allowing for faster absorption. [, , ] Studies have shown high patient preference for the ODT formulation compared to conventional tablets due to its ease of use and discretion. [, ]
A: [Zolmitriptan] nasal spray offers a non-invasive alternative to oral administration, particularly beneficial for patients who experience nausea or vomiting during a migraine attack. [, ] It provides rapid absorption across the nasal mucosa, leading to a faster onset of action compared to oral formulations. [, ]
A: The absolute bioavailability of [zolmitriptan] after oral administration is approximately 40%. [, ] This means that approximately 40% of the administered dose reaches systemic circulation. [, ]
A: [Zolmitriptan] is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP1A2. [, ] This metabolic pathway leads to the formation of several metabolites, including the active metabolite N-desmethyl-zolmitriptan and the inactive metabolites zolmitriptan N-oxide and the indole acetic acid derivative. [, ]
A: Food has a minimal effect on the pharmacokinetics of [zolmitriptan]. [] While a slight decrease in the rate of absorption may occur when taken with food, the extent of absorption remains largely unchanged. []
A: Yes, preclinical studies have demonstrated the efficacy of [zolmitriptan] in various animal models of migraine. [] For instance, zolmitriptan has been shown to inhibit trigeminal nerve activation, reduce neurogenic inflammation in the dura mater, and constrict cranial blood vessels in animal models. []
A: Numerous clinical trials have established the efficacy of [zolmitriptan] in treating acute migraine attacks. [, , , , , , , , , , , ] It effectively reduces headache pain intensity, associated symptoms (nausea, photophobia, phonophobia), and functional disability in patients with migraine. [, , , , , , , , , , , ]
A: [Zolmitriptan] administered intranasally, particularly in a nanovesicular formulation called novasomes, demonstrates enhanced brain targeting compared to intravenous administration. [] Novasomes are designed to improve drug penetration across the nasal mucosa and potentially facilitate transport along olfactory pathways to the brain. []
A: Several analytical methods have been employed for quantifying [zolmitriptan] and its metabolites in biological samples. [, , , , ] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique due to its sensitivity and selectivity. [, , , , ] Other methods include chiral HPLC for separating enantiomers [] and UV spectrophotometry. []
A: The rapid dissolution of [zolmitriptan] orally disintegrating tablets (ODTs) is crucial for its fast onset of action. [, , ] The ODT formulation is designed to dissolve quickly on the tongue, allowing for faster absorption and potentially quicker relief from migraine symptoms compared to conventional tablets. [, , ]
A: Yes, [zolmitriptan] interacts with P-glycoprotein (P-gp), an efflux transporter found in the intestines and other tissues. [, ] P-gp can limit the absorption of zolmitriptan, and co-administration with P-gp inhibitors may increase its plasma concentrations. [, ]
A: [Zolmitriptan] belongs to the triptan class of migraine medications, which share a similar mechanism of action. [, ] Clinical trials comparing zolmitriptan to other triptans, such as sumatriptan [, ] and rizatriptan, [, ] have been conducted. These studies suggest that different triptans may offer advantages in terms of onset of action, efficacy, headache recurrence rates, and tolerability profiles. [, , , ] The choice of triptan should be individualized based on patient characteristics and treatment goals. []
A: [Zolmitriptan] is a second-generation triptan. [, ] First-generation triptans, like sumatriptan, paved the way for the development of newer triptans with improved pharmacokinetic properties and potentially enhanced efficacy. []
A: Research on [zolmitriptan], along with other triptans, has been instrumental in advancing our understanding of migraine pathophysiology. [] Its efficacy in treating migraine supports the role of the trigeminovascular system and serotonin signaling in the development and maintenance of migraine headaches. [] Furthermore, studies investigating the central and peripheral actions of zolmitriptan have provided insights into the complex interplay between the nervous system and cranial blood vessels in migraine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



